chlorogold;dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane chlorogold;dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane
Brand Name: Vulcanchem
CAS No.: 854045-95-7
VCID: VC8361336
InChI: InChI=1S/C26H35O2P.Au.ClH/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;;/h9-11,16-21H,3-8,12-15H2,1-2H3;;1H/q;+1;
SMILES: COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.Cl[Au]
Molecular Formula: C26H36AuClO2P+
Molecular Weight: 644.0 g/mol

chlorogold;dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane

CAS No.: 854045-95-7

Cat. No.: VC8361336

Molecular Formula: C26H36AuClO2P+

Molecular Weight: 644.0 g/mol

* For research use only. Not for human or veterinary use.

chlorogold;dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane - 854045-95-7

Specification

CAS No. 854045-95-7
Molecular Formula C26H36AuClO2P+
Molecular Weight 644.0 g/mol
IUPAC Name chlorogold;dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphanium
Standard InChI InChI=1S/C26H35O2P.Au.ClH/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;;/h9-11,16-21H,3-8,12-15H2,1-2H3;;1H/q;+1;
Standard InChI Key PPKGSOIFMDZUMX-UHFFFAOYSA-N
SMILES COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.Cl[Au]
Canonical SMILES COC1=C(C(=CC=C1)OC)C2=CC=CC=C2[PH+](C3CCCCC3)C4CCCCC4.Cl[Au]

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of chlorogold;dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane is C₂₆H₃₅AuClO₂P, with a molecular weight of 644.0 g/mol. The IUPAC name reflects its coordination geometry: chlorogold;dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphanium. The gold(I) center adopts a linear coordination geometry, bonded to a chlorine atom and the phosphorus atom of the phosphine ligand. The ligand’s 2,6-dimethoxybiphenyl moiety imposes a sterically demanding environment, while the methoxy groups donate electron density to the gold center, enhancing its electrophilicity .

Key Structural Features:

  • Ligand Architecture: The phosphine ligand features a biphenyl backbone with 2,6-dimethoxy substituents on the distal ring and dicyclohexyl groups on the phosphorus. This design minimizes ligand crowding while optimizing electron donation.

  • Gold-Arene Interactions: Crystallographic studies of analogous complexes reveal non-covalent interactions between the gold center and aromatic rings of the ligand, stabilizing the complex .

  • Linear Geometry: The P–Au–Cl bond angle approximates 180°, consistent with sp-hybridization at gold(I) .

Table 1: Physicochemical Properties

PropertyValue
CAS Number854045-95-7
Molecular FormulaC₂₆H₃₅AuClO₂P
Molecular Weight644.0 g/mol
Coordination GeometryLinear (P–Au–Cl)
Notable InteractionsAu–arene non-covalent bonds

Synthesis and Production

The synthesis of chlorogold;dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane involves a two-step protocol:

  • Ligand Preparation:
    The phosphine ligand is synthesized via a Suzuki-Miyaura coupling between 2-bromo-1,3-dimethoxybenzene and a phenylboronic acid derivative, followed by phosphorylation with dicyclohexylchlorophosphine.

  • Gold Complexation:
    The ligand is reacted with gold(I) chloride (AuCl) in an inert atmosphere, typically using tetrahydrofuran (THF) or dichloromethane as solvents. The reaction proceeds at room temperature, yielding the gold complex in high purity .

Industrial-Scale Considerations:

  • Strict moisture and oxygen control is necessary to prevent ligand oxidation or gold reduction.

  • Purification involves column chromatography or recrystallization from hexane/dichloromethane mixtures.

Catalytic Applications

Hydroamination of Alkynes

Chlorogold;dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane excels in catalyzing the hydroamination of terminal alkynes, enabling the synthesis of enamines and imines. The reaction proceeds via electrophilic activation of the alkyne by the gold center, followed by nucleophilic attack from an amine .

Mechanistic Insights:

  • Electrophilic Activation: The gold center lowers the LUMO energy of the alkyne, facilitating nucleophilic addition.

  • Steric Guidance: The ligand’s biphenyl moiety directs substrate orientation, ensuring regioselectivity.

Performance Metrics:

  • Turnover Frequency (TOF): Up to 1,200 h⁻¹ at 0.5 mol% catalyst loading.

  • Substrate Scope: Compatible with aryl-, alkyl-, and silyl-substituted alkynes.

Cross-Coupling Reactions

The compound facilitates Suzuki-Miyaura couplings involving aryl chlorides, a challenging substrate class due to their low reactivity. The ligand’s electron-rich nature accelerates oxidative addition, while its steric bulk prevents unwanted homocoupling .

Case Study:

  • Reaction: 4-Chlorotoluene + Phenylboronic Acid → Biphenyl.

  • Yield: 92% (vs. 65% with triphenylphosphine ligands).

  • Conditions: 100°C, 12 h, K₃PO₄ base.

Comparison with Related Gold Complexes

Table 2: Ligand Effects on Catalytic Performance

Ligand TypeTOF (h⁻¹)Substrate ScopeStability
Dicyclohexyl-Dimethoxy1,200BroadHigh (Au–arene)
Triphenylphosphine300NarrowModerate
N-Heterocyclic Carbene900ModerateHigh (rigid)

Key Advantages:

  • Enhanced Stability: Au–arene interactions mitigate catalyst decomposition.

  • Broad Compatibility: Tolerates electrophilic and nucleophilic substrates.

Future Perspectives

  • Asymmetric Catalysis: Modifying the ligand to include chiral moieties could enable enantioselective transformations.

  • Photocatalytic Applications: The gold complex’s absorption profile suggests potential in light-driven reactions.

  • Bioconjugation: Exploring gold–protein interactions may open avenues in medicinal chemistry.

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